molecular formula C16H24N2O2 B7504609 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Numéro de catalogue B7504609
Poids moléculaire: 276.37 g/mol
Clé InChI: FKMDPXMQKGAVBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mécanisme D'action

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. This activation of cannabinoid receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. This compound has also been shown to have anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in laboratory experiments. One of the main limitations is the lack of information on the long-term effects of this compound. There is also a lack of standardized protocols for its use in laboratory experiments, which can lead to inconsistencies in results.

Orientations Futures

There are several future directions for research on 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another potential direction is to study its potential use in the treatment of chronic pain and inflammation.
Conclusion:
In conclusion, 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and anxiolytic properties. 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has several advantages for laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments, and further research is needed to fully understand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-methyl-1-piperidinylmagnesium bromide with 3-hydroxy-4-chlorobenzamide in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure 3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide.

Applications De Recherche Scientifique

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Propriétés

IUPAC Name

3-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)18-8-6-14(7-9-18)17-16(20)13-5-4-12(3)15(19)10-13/h4-5,10-11,14,19H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDPXMQKGAVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.